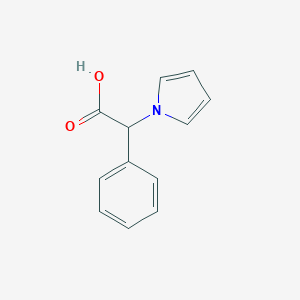

phenyl(1H-pyrrol-1-yl)acetic acid

Cat. No. B178766

M. Wt: 201.22 g/mol

InChI Key: FNRJAIIHCKGTCV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04563477

Procedure details

15.1 g (0.1 mole) of alpha-phenylglycine were resuspended in 450 ml of dimethylformamide, followed by the addition of 15 g of p-toluene sulphonic acid and 13.2 g (0.1 mole) of 2,5-dimethoxytetrahydrofuran. The mixture was heated to boiling, and at about 95° C. all the solid product was dissolved, the boiling temperature being held for about 60 minutes. After this time, the mixture was cooled, 400 ml of cold water were added and the total mixture was cooled to between 0°-5° C. The mixture was extracted twice with 200 ml of ethyl ether each time, the ether phases being discarded. The aqueous phase was extracted with 500 ml chloroform at pH 1.5. The chloroform extract was treated with 600 ml water and the pH was adjusted to 11. After separating the phases, 500 ml of chloroform were added to the aqueous extract, the pH being adjusted to 1.5 with 2N HCl. The chloroform phase was concentrated to obtain an oil which was crystallised from methanol-water. After drying, the alpha-(N-pyrrolyl)-phenylacetic acid obtained weighed 5.8 g.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH:7]([C:9]([OH:11])=[O:10])[NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]1(C)[CH:17]=CC(S(O)(=O)=O)=[CH:14][CH:13]=1.COC1CCC(OC)O1.O>CN(C)C=O>[N:8]1([CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:9]([OH:11])=[O:10])[CH:14]=[CH:13][CH:12]=[CH:17]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(N)C(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

13.2 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1OC(CC1)OC

|

Step Three

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

at about 95° C. all the solid product was dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After this time, the mixture was cooled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the total mixture was cooled to between 0°-5° C

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted twice with 200 ml of ethyl ether each time

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was extracted with 500 ml chloroform at pH 1.5

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The chloroform extract

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated with 600 ml water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separating the phases, 500 ml of chloroform

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to the aqueous extract

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The chloroform phase was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain an oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was crystallised from methanol-water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying

|

Outcomes

Product

Details

Reaction Time |

60 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(C=CC=C1)C(C(=O)O)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |